(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile
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Overview
Description
(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile is an organic compound characterized by its complex structure, which includes a dimethylamino group, a fluorophenoxy group, and a benzoyl group attached to a propenenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate. This can be achieved by reacting 3-fluorophenol with benzoyl chloride in the presence of a base such as pyridine to form 2-(3-fluorophenoxy)benzoyl chloride.
Addition of the Propenenitrile Group: The benzoyl chloride intermediate is then reacted with acrylonitrile in the presence of a catalyst like triethylamine to form the propenenitrile derivative.
Introduction of the Dimethylamino Group: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under appropriate conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(dimethylam
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-21(2)12-13(11-20)18(22)16-8-3-4-9-17(16)23-15-7-5-6-14(19)10-15/h3-10,12H,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTVPEBCFIBJOR-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC=C1OC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1OC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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